1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclopropylamine and a fluorophenyl derivative, the imidazole ring can be formed through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine include:
1-Cyclopropyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and biological activity.
1-Cyclopropyl-4-(4-bromophenyl)-1H-imidazol-5-amine:
1-Cyclopropyl-4-(4-methylphenyl)-1H-imidazol-5-amine: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12FN3 |
---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
3-cyclopropyl-5-(4-fluorophenyl)imidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)11-12(14)16(7-15-11)10-5-6-10/h1-4,7,10H,5-6,14H2 |
InChI-Schlüssel |
SOVZWPSENCYZAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=NC(=C2N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.